Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO₃ and a CAS number of 79751-43-2. This compound is characterized by its ethyl ester structure, which includes an amino group and a methoxy-substituted phenyl group. The presence of the hydrochloride indicates that it is in a salt form, enhancing its solubility in polar solvents, which is beneficial for various applications in pharmaceuticals and biochemistry .
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The synthesis of ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
This multi-step synthesis allows for the introduction of specific functional groups while maintaining high yields .
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride has several applications:
The versatility of this compound makes it valuable in both research and industrial settings .
Several compounds share structural similarities with ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group instead of methoxy | Potentially different biological activity profile |
Ethyl 2-amino-3-(4-chlorophenyl)propanoate | Chlorine substitution on the phenyl ring | May exhibit different receptor interactions |
Ethyl 2-amino-3-(phenyl)propanoate | No methoxy substitution | Lacks specific electronic effects from methoxy |
The unique presence of the methoxy group in ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride may enhance its lipophilicity and influence its biological activity compared to these similar compounds .